

Silver Chromate: A Comprehensive Technical Guide for Researchers

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Compound of Interest		
Compound Name:	Silver chromate	
Cat. No.:	B1207786	Get Quote

CAS Number: 7784-01-2

This technical guide provides an in-depth overview of **silver chromate** (Ag₂CrO₄), a compound of significant interest in various scientific disciplines. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, safety protocols, and synthesis.

Core Chemical and Physical Properties

Silver chromate is a brownish-red crystalline solid. It is sparingly soluble in water and is known for its use in analytical chemistry and as a laboratory reagent.

Table 1: Chemical Identifiers

Identifier	Value
IUPAC Name	Silver chromate
CAS Number	7784-01-2[1][2][3][4][5][6]
EC Number	232-043-8[1][5][6]
Molecular Formula	Ag ₂ CrO ₄ [2][4][6]
Molecular Weight	331.73 g/mol [2][6]
InChI Key	OJKANDGLELGDHV-UHFFFAOYSA-N[2]



Table 2: Physical and Chemical Properties

Property	Value
Appearance	Dark brownish-red solid[2]
Density	5.625 g/mL at 25 °C[2]
Solubility	Slightly soluble in water[2]
Odor	Odorless[2]

Safety and Handling Information

Silver chromate is a hazardous substance and requires careful handling to minimize exposure and risk. It is classified as an oxidizer, a skin sensitizer, and a carcinogen.

Table 3: GHS Hazard Information

Hazard Class	Hazard Statement
Oxidizing solids (Category 2)	H272: May intensify fire; oxidizer[7]
Skin sensitization (Category 1)	H317: May cause an allergic skin reaction[7]
Carcinogenicity (Category 1B)	H350: May cause cancer[7]
Hazardous to the aquatic environment, acute hazard (Category 1)	H400: Very toxic to aquatic life
Hazardous to the aquatic environment, long- term hazard (Category 1)	H410: Very toxic to aquatic life with long lasting effects[7]

Table 4: Exposure Limits and Personal Protective Equipment (PPE)

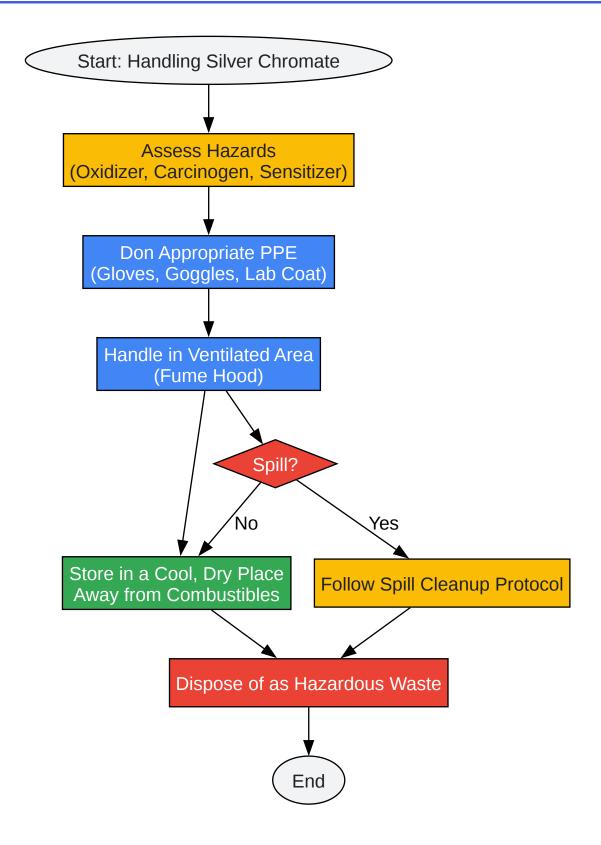


Exposure Limit	Value
OSHA Vacated PELs	No OSHA Vacated PELs are listed for this chemical[8]
TWA (as Cr)	0.01 mg/m³ (listed under Chromium (VI) compounds)[8]
TWA (as Cr)	0.001 mg/m³ (listed under Chromates)[8]
Personal Protective Equipment	Recommendation
Eye/Face Protection	Chemical splash goggles[8]
Skin Protection	Appropriate protective gloves[8]
Clothing	Chemical apron[8]
Respiratory Protection	NIOSH/MSHA approved air purifying dust or mist respirator or European Standard EN 149[8]

Safety and Handling Workflow

The following diagram outlines the essential workflow for handling **silver chromate** safely in a laboratory setting.





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Caption: Workflow for the safe handling of silver chromate.



Experimental Protocol: Synthesis of Silver Chromate

The most common laboratory synthesis of **silver chromate** involves the precipitation reaction between silver nitrate and a chromate salt, typically potassium chromate.

Reaction: $2 \text{ AgNO}_3(aq) + K_2 \text{CrO}_4(aq) \rightarrow \text{Ag}_2 \text{CrO}_4(s) + 2 \text{ KNO}_3(aq)$

Materials and Equipment:

- Silver nitrate (AgNO₃)
- Potassium chromate (K₂CrO₄)
- · Distilled water
- 100 mL beaker
- Heating apparatus
- Filtration apparatus (funnel, filter paper)
- Analytical balance
- · Watch glass

Procedure:

- Preparation of Reactant Solutions:
 - Prepare a 0.2 M solution of silver nitrate in distilled water.
 - Prepare a 0.1 M solution of potassium chromate in distilled water.
- Precipitation:
 - In a 100 mL beaker, slowly add the potassium chromate solution to the silver nitrate solution while stirring. A bright red precipitate of silver chromate will form immediately.



- · Digestion of the Precipitate:
 - Cover the beaker with a watch glass and heat the mixture to near boiling (approximately 90°C) for about 10 minutes. This process, known as digestion, encourages the formation of larger, more easily filterable crystals.
- Cooling and Filtration:
 - Allow the beaker to cool to room temperature.
 - Set up the filtration apparatus.
 - Filter the cooled solution to collect the silver chromate precipitate. A spatula can be used to scrape any remaining crystals from the beaker.
- Washing:
 - Wash the precipitate in the funnel with a small amount of distilled water to remove any soluble impurities, such as potassium nitrate and any excess reactants.
- Drying:
 - Carefully remove the filter paper containing the precipitate and place it on a watch glass.
 - Dry the precipitate in a drying oven at a low temperature.

Note: All waste generated during this experiment should be treated as toxic and disposed of according to institutional guidelines.

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